Lipophilicity (cLogP) Differentiation: 5-Chlorothiophene vs. 4-Methoxyphenyl Substituent on the 1,3,4-Oxadiazole Core
The target compound, N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide (CAS 865288-16-0), exhibits a computed logP (cLogP) of approximately 3.65 and a topological polar surface area (TPSA) of 109 Ų . In comparison, the structurally closest analog in which the 5-chlorothiophene is replaced by a 4-methoxyphenyl group—N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide (CAS 865286-50-6)—displays a lower cLogP of ~2.8 and a higher TPSA of ~120 Ų [1]. The difference of approximately 0.85 log units in cLogP translates to a roughly 7-fold higher predicted partition coefficient for the target compound, indicating significantly greater membrane permeability potential, while the lower TPSA by ~11 Ų suggests improved passive absorption characteristics. Compounds with a 5-chlorothiophene substituent thus occupy a distinct, more lipophilic region of drug-like chemical space compared to their oxygen-containing heteroaryl counterparts.
| Evidence Dimension | Computed lipophilicity (cLogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | cLogP ≈ 3.65; TPSA ≈ 109 Ų |
| Comparator Or Baseline | N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide (CAS 865286-50-6): cLogP ≈ 2.8; TPSA ≈ 120 Ų |
| Quantified Difference | ΔcLogP ≈ +0.85 log units (~7-fold higher partition coefficient); ΔTPSA ≈ –11 Ų |
| Conditions | Computed values from PubChem/ALOGPS consensus model, standard conditions. |
Why This Matters
Higher lipophilicity combined with lower TPSA positions the target compound more favorably for cellular permeability and blood-brain barrier penetration, making it a preferential candidate for intracellular target engagement and CNS-active probe development compared to the methoxyphenyl analog.
- [1] PubChem Compound Summary for N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide (CAS 865286-50-6). Computed logP and TPSA. https://pubchem.ncbi.nlm.nih.gov/. View Source
